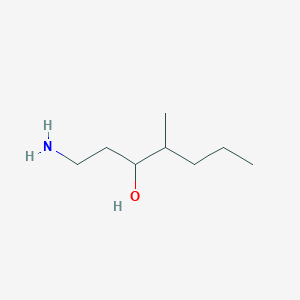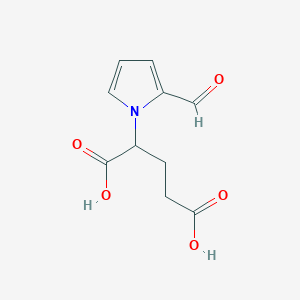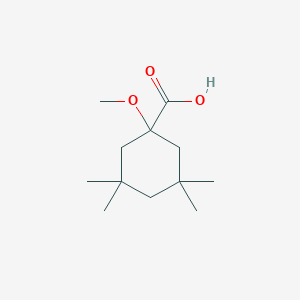
1-Amino-4-methylheptan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-methylheptan-3-ol is an organic compound with the molecular formula C8H19NO It is a chiral molecule, meaning it has non-superimposable mirror images, or enantiomers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-4-methylheptan-3-ol can be synthesized through several methods. One common approach involves the reduction of 4-methylhept-4-en-3-one using an ene-reductase (ER) and an alcohol dehydrogenase (ADH) in a one-pot multi-enzymatic synthesis . This method allows for the creation of the two stereogenic centers in the molecule.
Industrial Production Methods: Industrial production of this compound often involves the use of chiral catalysts to ensure the desired stereoisomer is produced. The process typically includes steps such as hydrogenation, amination, and purification to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-4-methylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired product but often involve nucleophilic reagents.
Major Products:
Wissenschaftliche Forschungsanwendungen
1-Amino-4-methylheptan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Medicine: Research is ongoing into its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 1-Amino-4-methylheptan-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, altering their activity. For example, its role as a pheromone involves binding to olfactory receptors in insects, triggering behavioral responses .
Vergleich Mit ähnlichen Verbindungen
4-Methylheptan-3-ol: A closely related compound with similar chemical properties but lacking the amino group.
Heptaminol: Another compound with a similar structure, used as a cardiac stimulant and vasodilator.
Uniqueness: 1-Amino-4-methylheptan-3-ol is unique due to its combination of an amino group and a chiral center, which imparts distinct chemical and biological properties. Its ability to act as a pheromone and its potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C8H19NO |
|---|---|
Molekulargewicht |
145.24 g/mol |
IUPAC-Name |
1-amino-4-methylheptan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-3-4-7(2)8(10)5-6-9/h7-8,10H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
UFBIREQPFVVLIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino}butanoic acid](/img/structure/B13173878.png)





![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)

![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)

![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)

![({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13173916.png)
